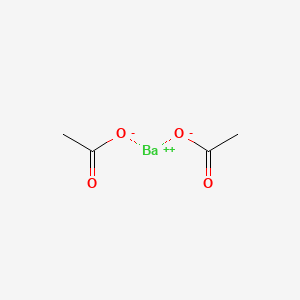
Barium Acetate ACS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium acetate is a chemical compound with the formula ( \text{Ba(C}_2\text{H}_3\text{O}_2\text{)}_2 ). It is the salt of barium (II) and acetic acid. This compound appears as a white solid and is known for its high solubility in water. Barium acetate is toxic to humans, but it has various applications in chemistry and manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium acetate is generally produced by the reaction of acetic acid with barium carbonate: [ \text{BaCO}_3 + 2\text{CH}_3\text{COOH} \rightarrow (\text{CH}_3\text{COO})_2\text{Ba} + \text{CO}_2 + \text{H}_2\text{O} ] This reaction is performed in solution, and the barium acetate crystallizes out at temperatures above 41°C. Between 25°C and 40°C, the monohydrate version crystallizes .
Industrial Production Methods: An alternative method involves the reaction of barium sulfide with acetic acid: [ \text{BaS} + 2\text{CH}_3\text{COOH} \rightarrow (\text{CH}_3\text{COO})_2\text{Ba} + \text{H}_2\text{S} ] The solvent is evaporated off, and the barium acetate crystallizes .
Types of Reactions:
Decomposition: When heated in air, barium acetate decomposes to barium carbonate.
Acid Reactions: It reacts with sulfuric acid, hydrochloric acid, and nitric acid to form barium sulfate, barium chloride, and barium nitrate, respectively.
Common Reagents and Conditions:
Sulfuric Acid: Forms barium sulfate.
Hydrochloric Acid: Forms barium chloride.
Nitric Acid: Forms barium nitrate.
Major Products:
Barium Carbonate: Formed upon heating.
Barium Sulfate, Barium Chloride, Barium Nitrate: Formed through reactions with respective acids.
Scientific Research Applications
Barium acetate has several applications in scientific research:
Chemistry: Used in the preparation of other acetates and as a catalyst in organic synthesis.
Biology and Medicine: Barium titanate nanoparticles, derived from barium acetate, have shown promise in anti-cancer activity.
Nonlinear Optical Applications: Urea barium acetate crystals have been studied for their potential in nonlinear optical applications.
Mechanism of Action
The mechanism by which barium acetate exerts its effects is primarily through its chemical reactivity. When it reacts with acids, it forms various barium salts, which can have different applications depending on the specific salt formed. For instance, barium sulfate is used in medical imaging .
Comparison with Similar Compounds
Barium Carbonate (BaCO3): Used in ceramics and rat poison.
Barium Sulfate (BaSO4): Used in medical imaging and as a pigment.
Barium Chloride (BaCl2): Used in fireworks and as a test for sulfate ions.
Uniqueness of Barium Acetate: Barium acetate is unique due to its high solubility in water and its ability to form various barium salts through reactions with different acids. This versatility makes it valuable in multiple industrial and scientific applications .
Properties
Molecular Formula |
C4H6BaO4 |
|---|---|
Molecular Weight |
255.41 g/mol |
IUPAC Name |
barium(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Ba/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI Key |
ITHZDDVSAWDQPZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















